molecular formula C9H10ClN3O2S2 B7518189 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B7518189
M. Wt: 291.8 g/mol
InChI Key: MTFHULPAZVCFHE-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

    Attachment of the Methyl Group: The methyl group is introduced to the pyrazole ring using methylating agents such as methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of suitable precursors, often involving sulfur-containing reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Scientific Research Applications

5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
  • 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-thiol

Uniqueness

5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S2/c1-13-6-7(4-11-13)5-12-17(14,15)9-3-2-8(10)16-9/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFHULPAZVCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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